(R)-7,8-Dihydroxy Efavirenz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7,8-Dihydroxy Efavirenz is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) type 1 infection . Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and is often used in combination with other antiretroviral agents . The compound ®-7,8-Dihydroxy Efavirenz is of interest due to its potential enhanced pharmacological properties and reduced side effects compared to Efavirenz.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,8-Dihydroxy Efavirenz involves several key steps, including ortho-lithiation and trifluoroacetylation reactions. One of the synthetic routes involves the ortho-lithiation of N-Boc-4-chloroaniline using n-butyllithium at -45°C, followed by reaction with a trifluoroacetylating agent . This method has been shown to produce higher yields when performed in a continuous flow reactor compared to batch processing .
Industrial Production Methods
Industrial production of ®-7,8-Dihydroxy Efavirenz would likely involve optimization of the synthetic route to ensure high yield and purity. Continuous flow chemistry is a promising approach for industrial-scale production due to its ability to improve reaction selectivity and safety .
Analyse Des Réactions Chimiques
Types of Reactions
®-7,8-Dihydroxy Efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and halogenated derivatives from substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-7,8-Dihydroxy Efavirenz is used as a model compound to study the effects of hydroxylation on the pharmacological properties of Efavirenz .
Biology
In biological research, the compound is used to investigate the metabolic pathways and enzyme interactions involved in the hydroxylation of Efavirenz .
Medicine
In medicine, ®-7,8-Dihydroxy Efavirenz is being explored for its potential to reduce the neuropsychiatric side effects associated with Efavirenz while maintaining its antiretroviral efficacy .
Industry
In the pharmaceutical industry, the compound is of interest for the development of new antiretroviral drugs with improved safety profiles .
Mécanisme D'action
®-7,8-Dihydroxy Efavirenz exerts its effects by inhibiting the activity of the viral RNA-directed DNA polymerase (reverse transcriptase) of HIV-1 . This inhibition prevents the transcription of viral RNA into DNA, thereby blocking the replication of the virus . The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Efavirenz: The parent compound, known for its antiretroviral activity but associated with neuropsychiatric side effects.
Nevirapine: Another NNRTI used in the treatment of HIV-1 infection.
Delavirdine: An NNRTI with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
®-7,8-Dihydroxy Efavirenz is unique due to its hydroxylation, which may enhance its pharmacological properties and reduce side effects compared to Efavirenz . The hydroxyl groups can potentially improve the compound’s solubility and bioavailability, making it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C14H9ClF3NO4 |
---|---|
Poids moléculaire |
347.67 g/mol |
Nom IUPAC |
(4R)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m1/s1 |
Clé InChI |
QKGKQHJMJSQQBF-CYBMUJFWSA-N |
SMILES isomérique |
C1CC1C#C[C@@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
SMILES canonique |
C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.